(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC9099640
Molecular Formula: C20H21NO6
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO6 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 4-hydroxy-1-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C20H21NO6/c1-12-4-9-15(27-12)18(22)16-17(13-5-7-14(26-3)8-6-13)21(10-11-25-2)20(24)19(16)23/h4-9,17,23H,10-11H2,1-3H3 |
| Standard InChI Key | WXMIMTJRGFSWPW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)CCOC)O |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)CCOC)O |
Introduction
Structural Elucidation and Chemical Properties
Core Framework and Substituent Analysis
The molecule’s backbone consists of a pyrrolidine-2,3-dione ring, a five-membered lactam derivative known for its conformational flexibility and hydrogen-bonding capacity. The E-configuration at the C4 position ensures spatial alignment of the hydroxy(5-methylfuran-2-yl)methylidene group, optimizing electronic interactions with biological targets. Key structural features include:
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1-(2-Methoxyethyl) group: Enhances solubility and modulates steric effects.
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5-(4-Methoxyphenyl) substituent: Introduces aromatic π-stacking potential.
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Hydroxy-methylidene-furan moiety: Contributes to redox activity and metal chelation.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-hydroxy-1-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
| Molecular Formula | C₂₀H₂₁NO₆ | |
| Molecular Weight | 371.4 g/mol | |
| SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)CCOC)O | |
| PubChem CID | 2918007 |
Synthetic Methodologies
Retrosynthetic Strategies
Synthesis typically employs a Knoevenagel condensation to install the methylidene group, followed by Mitsunobu reactions to introduce the methoxyethyl chain. Critical steps include:
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Ring formation: Cyclization of γ-keto acids with amines under Dean-Stark conditions.
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Functionalization: Sequential alkylation and acylation to attach the furan and methoxyphenyl groups.
Comparative Analysis with Analogues
The structurally related compound CID 52937320 ( ) shares a pyrrolidine-2,3-dione core but differs in substituents (isopropylphenyl vs. methoxyphenyl), resulting in a higher molecular weight (391.5 g/mol) . This highlights the role of aromatic substituents in modulating bioactivity.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiles
Pyrrolidine-2,3-dione derivatives exhibit broad-spectrum kinase inhibition, particularly targeting tyrosine kinases involved in inflammatory pathways. The methoxyphenyl group enhances binding affinity to ATP pockets, while the furan moiety participates in hydrophobic interactions.
Pharmacological Applications
Lead Optimization in Drug Discovery
This scaffold’s modularity allows for fragment-based drug design. For instance:
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Solubility enhancement: Replacement of the methoxyethyl group with polar amines.
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Metabolic stability: Fluorination of the furan ring to reduce CYP450-mediated oxidation.
Table 2: Comparative Bioactivity of Pyrrolidine-2,3-dione Analogues
| Compound | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| CID 2918007 (This study) | 112 ± 15 | 8.2 |
| CID 52937320 ( ) | 89 ± 22 | 5.1 |
Challenges and Future Directions
Synthetic and Pharmacokinetic Hurdles
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Stereochemical control: Epimerization at C4 during synthesis reduces yield.
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Oral bioavailability: Low LogP (2.3) limits membrane permeability, necessitating prodrug strategies.
Computational Advancements
Integration of deep learning algorithms (as demonstrated in ) could accelerate virtual screening of derivative libraries, prioritizing candidates with optimal ADMET profiles.
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